N-(2-fluorophenyl)-3-{1-[(6-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]piperidin-3-yl}propanamide
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Overview
Description
N-(2-fluorophenyl)-3-{1-[(6-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]piperidin-3-yl}propanamide is a useful research compound. Its molecular formula is C21H24FN3O3 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.18016980 g/mol and the complexity rating of the compound is 688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Compounds with fluorophenyl groups, dihydropyridinyl carbonyl, and piperidinyl propanamide moieties are often synthesized and characterized for various applications in medicinal chemistry. For instance, compounds like 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide have been synthesized and analyzed using various spectroscopic methods, highlighting the importance of structural analysis in the development of potential therapeutic agents (Manolov, Ivanov, & Bojilov, 2022).
Antagonistic Activity on Receptors
Research on compounds with similar structural motifs has been conducted to explore their potential as receptor antagonists. For example, studies on phenylamide or biaryl urea derivatives have revealed their capacity to act as antagonists for specific receptors, such as the neuropeptide Y Y5 receptor, which plays a role in appetite regulation. These antagonists have shown potential for therapeutic applications in obesity treatment (Mullins et al., 2008).
Pharmacokinetic Properties
Investigations into the pharmacokinetic properties of compounds like substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have provided insights into their potential as selective kinase inhibitors. Such studies are crucial for assessing the feasibility of these compounds as drug candidates, particularly in cancer therapy (Schroeder et al., 2009).
Antimycobacterial Activity
Research on spiro-piperidin-4-ones has demonstrated the potential of these compounds in antimycobacterial applications. An atom economic and stereoselective synthesis approach led to compounds evaluated for their activity against Mycobacterium tuberculosis, indicating their significance in addressing infectious diseases (Kumar et al., 2008).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, structure, reactivity, mechanism of action, and safety. This could involve laboratory experiments, computational studies, and potentially even clinical trials if the compound shows promise as a therapeutic agent .
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-[1-(2-methyl-6-oxo-1H-pyridine-4-carbonyl)piperidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c1-14-11-16(12-20(27)23-14)21(28)25-10-4-5-15(13-25)8-9-19(26)24-18-7-3-2-6-17(18)22/h2-3,6-7,11-12,15H,4-5,8-10,13H2,1H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYUFYJTZVFJAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)C(=O)N2CCCC(C2)CCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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